molecular formula C13H14Cl2N2O3 B2881280 4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde CAS No. 866152-58-1

4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde

Cat. No.: B2881280
CAS No.: 866152-58-1
M. Wt: 317.17
InChI Key: FKLNXBWVLCQJCC-UHFFFAOYSA-N
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Description

4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde (CAS 866152-58-1) is a synthetic organic compound with a molecular formula of C13H14Cl2N2O3 and a molecular weight of 317.17 g/mol . This molecule features a piperazine ring, a structure commonly found in pharmaceuticals and agrochemicals, which is functionalized with a carbaldehyde group and a 2-(2,6-dichlorophenoxy)acetyl moiety . The presence of the dichlorophenoxy group suggests a potential structural relationship to the phenoxy family of herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which are known to function as synthetic auxins that induce uncontrolled growth in susceptible broadleaf plants . This specific combination of functional groups makes 4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde a valuable intermediate for researchers in medicinal chemistry and agrochemical development. It can be utilized in the synthesis of more complex molecules for biological screening, particularly in the exploration of novel auxin-like compounds or agents targeting specific enzymatic pathways . The compound is provided for research purposes only and requires cold-chain transportation to ensure stability . Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[2-(2,6-dichlorophenoxy)acetyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3/c14-10-2-1-3-11(15)13(10)20-8-12(19)17-6-4-16(9-18)5-7-17/h1-3,9H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLNXBWVLCQJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)COC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde involves several steps. One common synthetic route includes the reaction of 2,6-dichlorophenol with chloroacetyl chloride to form 2-(2,6-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with piperazine to yield 4-[2-(2,6-dichlorophenoxy)acetyl]piperazine. Finally, the compound is oxidized to form 4-[2-(2,6-dichlorophenoxy)acetyl]piperazine-1-carbaldehyde .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Scientific Research Applications

4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its dual substitution pattern:

  • Piperazine-1-carbaldehyde : A common motif in drug discovery, as seen in kinase inhibitors () and intermediates ().

Comparative Analysis of Analogs

The table below highlights structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Applications/Notes References
4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde 1-carbaldehyde, 4-(2-(2,6-dichlorophenoxy)acetyl) C₁₃H₁₃Cl₂N₂O₃ Not provided ~330.16 (calculated) Potential herbicide/pharmaceutical candidate; combines auxin-like and piperazine motifs.
4-(3-Nitrophenyl)piperazine-1-carbaldehyde 1-carbaldehyde, 4-(3-nitrophenyl) C₁₁H₁₃N₃O₃ 1081115-59-4 247.24 Intermediate in kinase inhibitor synthesis; nitro group enhances electrophilicity.
4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 1-acetic acid, 4-(Fmoc-protected) C₂₃H₂₄N₂O₄ 180576-05-0 408.45 Peptide synthesis protecting group; Fmoc enhances solubility and stability.
1-Acetyl-4-(4-nitrophenyl)piperazine 1-acetyl, 4-(4-nitrophenyl) C₁₂H₁₅N₃O₃ 16264-08-7 249.27 Pharmaceutical intermediate; nitro group may influence receptor binding.
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate Dichlorophenoxyacetyl + pyrimidinyloxy groups C₂₅H₂₄Cl₂N₄O₇ Not provided 579.39 (calculated) Herbicidal activity; crystal structure shows hydrogen bonding critical for stability.

Key Differences and Implications

Substituent Effects: Chlorinated Phenoxy vs. Nitro Groups: The dichlorophenoxy group in the target compound may enhance herbicidal or antimicrobial activity compared to the nitro-substituted analog (CAS 1081115-59-4), which is more likely used in kinase inhibitor synthesis due to its electrophilic nitro group . Carbaldehyde vs. Acetyl/Acid Groups: The carbaldehyde in the target compound offers a reactive site for conjugation, unlike the acetyl or carboxylic acid groups in analogs (e.g., ), which are typically used as intermediates or protecting groups.

However, its piperazine-carbaldehyde scaffold diverges from classic auxins, possibly enabling dual functionality in plant growth regulation and drug discovery . In contrast, analogs like 4-(3-nitrophenyl)piperazine-1-carbaldehyde () are designed for medicinal applications, leveraging nitro groups to modulate enzyme binding .

Synthetic Considerations: The target compound’s synthesis likely involves coupling 2-(2,6-dichlorophenoxy)acetic acid with piperazine-1-carbaldehyde, similar to methods described for methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]...}propanoate (). Safety profiles may differ due to chlorine content; chlorinated compounds often require stringent handling protocols compared to nitro or Fmoc-protected analogs .

Biological Activity

4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound's structure includes a piperazine ring substituted with a dichlorophenoxy group and an aldehyde functional group. Its molecular formula is C13H14Cl2N2O3C_{13}H_{14}Cl_2N_2O_3 with a molecular weight of 303.17 g/mol. The presence of the phenoxy group is significant for its biological activity, influencing interactions with various biological targets.

4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde primarily functions through enzyme inhibition. It binds to specific active sites of enzymes, thereby blocking their activity and affecting biochemical pathways. This inhibition can lead to various physiological effects depending on the targeted enzymes.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on:

  • Protein-ligand interactions : It interacts with various proteins, influencing their functionality and stability.
  • Enzyme targets : Specific studies have shown activity against enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Antimicrobial Activity

A study highlighted the antimicrobial properties of piperazine derivatives, including 4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde. The compound demonstrated increased lipophilicity, which may enhance its ability to penetrate microbial membranes .

Anticancer Potential

The compound has shown promise in cancer research. In vitro studies indicated that it could induce apoptosis in cancer cells by interfering with cell cycle progression. For instance, it exhibited cytotoxic effects against various cancer cell lines, including:

  • HT29 (colon cancer) : IC50 values demonstrated significant growth inhibition.
  • MCF-7 (breast cancer) : Similar cytotoxic effects were noted .

Research Findings and Case Studies

StudyBiological ActivityFindings
Enzyme InhibitionSignificant inhibition of specific enzymes affecting metabolic pathways.
Anticancer ActivityInduced apoptosis in HT29 and MCF-7 cell lines with IC50 values indicating effective growth inhibition.
Antimicrobial ActivityEnhanced lipophilicity leading to improved penetration and efficacy against microbial strains.

Case Study: Anticancer Efficacy

In a study focused on the anticancer effects of piperazine derivatives, 4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde was tested against several cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through mechanisms involving cell cycle arrest at the G1 phase .

Q & A

Q. What are the key steps in synthesizing 4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde?

The synthesis typically involves a multi-step acylation process. For example, coupling a phenoxyacetyl chloride derivative with a piperazine-carbaldehyde precursor under controlled conditions. Solvents like dichloromethane or ethanol are used alongside catalysts such as triethylamine to optimize yield and purity. Reaction parameters (temperature, stoichiometry) must be rigorously monitored to avoid side products .

Q. What safety precautions are essential when handling this compound?

Based on structural analogs, the compound likely requires handling in a fume hood with PPE (gloves, lab coat, goggles). Skin and eye contact must be avoided due to potential irritation. Combustion may release toxic gases (e.g., CO, NOx), necessitating dry powder or CO₂ fire extinguishers. Always refer to Safety Data Sheets (SDS) for specific hazards .

Q. Which spectroscopic methods are used to characterize this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the piperazine ring and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. How can solubility and stability be optimized for in vitro assays?

Solubility screening in DMSO, ethanol, or aqueous buffers (with surfactants) is recommended. Stability studies under varying pH (4–9) and temperatures (4°C to 37°C) should precede biological testing. Lyophilization may enhance long-term storage .

Q. What are common synthetic byproducts, and how are they mitigated?

Over-acylation or incomplete substitution on the piperazine ring are frequent issues. Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) effectively isolates the target compound. Monitoring via TLC ensures reaction progress .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions?

Quantum mechanical calculations (DFT) predict transition states and energy barriers for key steps like acylation. In silico tools (e.g., Gaussian, ORCA) simulate solvent effects and catalyst interactions, reducing trial-and-error experimentation. Machine learning models trained on reaction databases further refine conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell lines, concentration ranges). Meta-analyses comparing IC₅₀ values under standardized protocols (e.g., ATP-based viability assays) are critical. Cross-validation with structural analogs (Table 1) clarifies SAR trends .

Table 1. Structural analogs and biological activities

CompoundSubstituent ModificationsReported Activity
1-(4-Methoxyphenyl)-piperazineMethoxy group at para positionAntidepressant
1-(3-Chlorophenyl)-piperazineChlorine at meta positionAntipsychotic

Q. How are structure-activity relationships (SAR) explored for this compound?

Systematic substitution of the dichlorophenoxy and carbaldehyde groups is performed. For example:

  • Replacing 2,6-dichloro with fluoro groups to assess halogen effects.
  • Modifying the acetyl linker with sulfonamide or urea groups. Biological screening (e.g., kinase inhibition, receptor binding) identifies pharmacophore contributions .

Q. What in silico tools predict this compound’s pharmacokinetic properties?

Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular docking (AutoDock Vina) screens against target proteins (e.g., serotonin receptors) to prioritize in vitro testing .

Q. How do reaction kinetics influence scalability?

Pseudo-first-order kinetics for acylation steps are determined via HPLC monitoring. Activation energy (Eₐ) calculations guide temperature adjustments. Continuous flow reactors improve mass transfer and scalability compared to batch processes .

Q. What analytical methods detect degradation products under accelerated stability testing?

LC-MS/MS identifies hydrolyzed or oxidized derivatives (e.g., free piperazine or chlorophenol byproducts). Forced degradation studies (heat, light, acidic/basic conditions) establish degradation pathways .

Data Analysis and Experimental Design

Q. How are conflicting cytotoxicity results interpreted?

Dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HEK293, HepG2) differentiate specific vs. off-target effects. Redox assays (e.g., ROS detection) rule out nonspecific cytotoxicity. Synergy studies with standard drugs (e.g., cisplatin) contextualize therapeutic potential .

Q. What statistical methods validate reproducibility in synthetic yields?

Triplicate experiments under identical conditions calculate mean ± SD. ANOVA compares batch-to-batch variability. Outliers are investigated via GC-MS to trace impurities (e.g., residual solvents) .

Methodological Challenges

Q. How are regioselectivity issues addressed during functionalization?

Protecting groups (e.g., Boc for piperazine) direct reactions to specific sites. Transition metal catalysts (e.g., Pd for cross-coupling) enhance selectivity. Computational models (DFT) predict preferential reaction sites .

Q. What strategies improve low yields in large-scale synthesis?

Solvent optimization (e.g., switching from DCM to THF) enhances mixing. Catalytic additives (molecular sieves for water removal) prevent hydrolysis. Process intensification (e.g., microwave-assisted heating) reduces reaction times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.